molecular formula C14H14O B137470 2-Methyl-3-biphenylmethanol CAS No. 76350-90-8

2-Methyl-3-biphenylmethanol

Cat. No. B137470
CAS RN: 76350-90-8
M. Wt: 198.26 g/mol
InChI Key: BGTLHJPGBIVQLJ-UHFFFAOYSA-N
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Description

2-Methyl-3-biphenylmethanol is a compound that has been the subject of various studies due to its interesting structural and chemical properties. The molecule consists of a biphenyl structure with a methanol group attached, which allows for the formation of hydrogen bonds and contributes to its unique behavior in different states, such as solid, liquid, and crystalline forms.

Synthesis Analysis

The synthesis of related biphenylmethanol compounds often involves electrochemical oxidation of metal anodes in the presence of specific ligands, as seen in the synthesis of metal complexes with 2-(2-hydroxyphenyliminomethyl)-1-(4-methyl-phenylsulfonamido)benzene . These processes can yield various complexes, depending on the metals and additional ligands used, which can significantly alter the properties and applications of the resulting compounds.

Molecular Structure Analysis

The molecular structure of 2-biphenylmethanol has been extensively studied using X-ray crystallography and quantum mechanical modeling. The molecule crystallizes in a non-centrosymmetric monoclinic space group, with dihedral angles between the phenyl rings and between the methanol and phenyl groups varying among the molecules in the asymmetric unit . The presence of hydrogen bonds significantly influences the crystal structure and dynamics of the molecule .

Chemical Reactions Analysis

While specific chemical reactions of 2-Methyl-3-biphenylmethanol are not detailed in the provided papers, studies on similar biphenylmethanol compounds have shown that they can participate in various reactions. For instance, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol involves the reaction of a compound with a Grignard reagent, indicating that biphenylmethanols can act as substrates in Grignard reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-biphenylmethanol have been investigated through theoretical and experimental methods. The compound's vibrational spectra, including IR and Raman, have been calculated and measured, providing insights into the intermolecular interactions and the role of hydrogen bonding . The density functional theory has been applied to calculate various properties such as structure, energy, dipole moment, and polarizability, which are crucial for understanding the behavior of the molecule in different phases .

Scientific Research Applications

Quantum Mechanical Modeling and Spectroscopic Studies

  • Quantum Mechanical Investigations: 2-Methyl-3-biphenylmethanol (also known as 2-biphenylmethanol) has been the subject of quantum mechanical investigations. Studies have explored its structure and infrared (IR) absorption spectra using computational methods like the B3LYP method and 6-31G (d) basis set, identifying various conformers of the molecule (Babkov et al., 2004).
  • Theoretical and Empirical Structure Analysis: Extensive theoretical and empirical analysis has been conducted on 2-biphenylmethanol. X-ray crystallography and IR transmittance spectra were employed to study its crystal structure and understand its intermolecular interactions (Babkov et al., 2005).

Thermal Behavior and Molecular Mobility

  • Thermal Behavior and Crystallization: The thermal behavior of 2-biphenylmethanol has been studied, revealing interesting properties like strong resistance to crystallization and a tendency to vitrify on cooling. This contrasted with its isomers, which displayed different crystallization behaviors (Diogo et al., 2006).

Spectroscopic Analysis of Vitrification Process

  • Study of Vitrification Process: IR and low-frequency Raman spectroscopy have been utilized to study the vitrification process of 2-biphenylmethanol. This work highlighted changes in the IR spectra during the cooling of the supercooled liquid to the glass transition temperature (Baran et al., 2005).

Modeling of Structure and Vibrational Spectra

  • Structure and Dynamics Modeling: The structure and vibrational spectra of 2-biphenylmethanol have been modeled using computational methods, providing insights into the peculiarities of its crystal structure and dynamics due to hydrogen bonding (Babkov et al., 2006).

Investigation of Hydrogen Bonding and Crystal Structure

  • Hydrogen Bonding and Crystal Structure Insights: Comprehensive studies have been conducted on the crystalline structure of 2-biphenylmethanol, highlighting the role of hydrogen bonding in its structure and interpreting its IR spectra based on molecular modeling and crystallography data (Babkov et al., 2006).

Insights into Supercooled Liquid State

  • Molecular Studies in Supercooled State: Research has delved into the properties of 2-biphenylmethanol in its supercooled liquid state, using techniques like FT-IR spectroscopy to observe crystalline phase transformations (Davydova et al., 2007).

Molecular Conformation Influenced by Hydrogen Bonds

  • Impact of Hydrogen Bonds on Molecule Conformation: Studies have shown that hydrogen bonding in 2-biphenylmethanol influences not only the intermolecular bonds but also the molecule's conformation, particularly affecting the orientation of phenyl rings and the methanol group (Babkov et al., 2004).

Safety And Hazards

When handling 2-Methyl-3-biphenylmethanol, it is advised to avoid breathing mist, gas, or vapours and avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2-methyl-3-phenylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTLHJPGBIVQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074101
Record name [1,1'-Biphenyl]-3-methanol, 2-methyl-
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-biphenylmethanol

CAS RN

76350-90-8
Record name 2-Methyl[1,1′-biphenyl]-3-methanol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-3-methanol, 2-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-3-methanol, 2-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-3-methanol, 2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Methyl[1,1'-biphenyl]-3-methanol was prepared as follows: To 100 ml of stirred 50% aqueous ethanol was added 2-methyl-3-nitrobenzyl alcohol (41.8 g, 0.25 mole) and 85.0 grams of iron powder. The mixture was brought to reflux, and 5.2 ml of concentrated hydrochloric acid was slowly added. Upon complete addition, the reaction mixture was stirred under reflux for 2 hours. The reaction mixture was then made just basic with ethanolic 15% potassium hydroxide. The hot mixture was filtered through diatomaceous earth to remove the iron. The filter cake was washed with ethanol. The filtrate was acidified with hydrogen chloride, then allowed to stand at room temperature for 16 hours. The ethanol was removed by evaporation under reduced pressure. Hexane was added to the residue, and the water-hexane azeotrope was removed by distillation. The addition of hexane and the subsequent removal of the water-hexane azeotrope by distillation was repeated three times. The 3-hydroxymethyl-2-methylaniline hydrochloride residue thus obtained was used as follows.
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Synthesis routes and methods II

Procedure details

In a photoreactor was placed 3-iodo-2-methylbenzyl alcohol (5.0 g, 0.02 mole) and 800 ml of benzene. To this was added sodium thiosulfate (5.0 g, 0.04 mole) in 15 ml of water. The mixture was purged with argon for 30 minutes, then irradiated with a 200 watt medium pressure ultraviolet lamp for 36.5 hours. The reaction mixture was then transferred to a separatory funnel. The photoreactor was washed with approximately 20 ml each of water, chloroform, and acetone. These washes were added to the separatory funnel. The organic layer was washed with aqueous 0.5M sodium thiosulfate, then with an aqueous solution saturated with sodium chloride. The organic layer was then dried and filtered. The filtrate was evaporated under reduced pressure to an oily residue. The residue was purified by column chromatography on silica gel, elution with 1:1 hexane:chloroform, to give 2-methyl[1,1'-biphenyl]-3-methanol (2.4 g). The nmr and ir spectra were consistent with that expected for the named compound.
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Synthesis routes and methods III

Procedure details

Under a nitrogen atmosphere, the reaction mixture from above was decanted into a clean, dry flask, leaving the unreacted magnesium turnings in the first flask. This solution, which contains (2-methyl[1,1'-biphenyl]-3-yl)magnesium chloride, was heated to reflux, and 16.5 g (0.55 mole based on formaldehyde) of polyoxymethylene diacetate (avg. mol. wgt. approx. 50,000, available commercially from E.I. du Pont de Nemours & Co., Inc., Wilmington, Delaware under the trade name Delrin 500 acetal homopolymer resin), milled to about 80 mesh, was added with stirring over three hours. Refluxing was continued for four additional hours after which the reaction mixture was allowed to cool and stand overnight. The mixture was then heated to 53° C. and was poured into a mixture of 100 g of ice, 52 g of concentrated hydrochloric acid, and 200 g of a mixture containing 95% n-octane and 5% toluene (wt/wt). This mixture was filtered and the organic phase separated. The organic solvents were distilled off, boiling range 65°-93° C. During a four hour period the solution was cooled with stirring to approximately 5° C. and was then filtered. The filter cake was washed with 100 mL of cold n-octane and air-dried for 0.5 hour. The filter cake was broken up and dried under a vacuum at 55° C. for four hours, yielding 78.9 g of (2-methyl[1,1'-biphenyl]-3-yl)methanol (89.9% purity), a yield of 70.8% of theory.
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-3-biphenylmethanol
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2-Methyl-3-biphenylmethanol

Citations

For This Compound
8
Citations
F Dai, Q Zhuang, G Huang, H Deng, X Zhang - ACS omega, 2023 - ACS Publications
… , five 2-methyl-3-biphenylmethanol molecules are selected as examples for quantum chemistry calculation and analysis. It was found that five 2-methyl-3-biphenylmethanol molecules …
Number of citations: 1 pubs.acs.org
S Majid, K Ahmad, D Ali - 2023 - researchsquare.com
… BF degraded to produce 2-methyl-3-biphenylmethanol and 1,2-Benzenedicarboxylic acid. Furthermore, 2-methyl-3-biphenylmethanol was subsequently cleaved at biphenyl to form 2, …
Number of citations: 1 www.researchsquare.com
S Majid, KS Ahmad, WH Al-Qahtani… - Environmental Monitoring …, 2023 - Springer
… In order to create the metabolites 2-methyl-3-biphenylmethanol and 1,2-benzenedicarboxylic acid, the … Subsequently, 2-methyl-3-biphenylmethanol was further converted to 2-chloro-6-…
Number of citations: 3 link.springer.com
K Nishi, H Huang, SG Kamita, IH Kim… - Archives of biochemistry …, 2006 - Elsevier
… The assay was based upon the detection of the esterase hydrolytic products: 3-phenoxybenzylalcohol for permethrin, 2-methyl-3-biphenylmethanol for bifenthrin, 4-fluoro-3-…
Number of citations: 132 www.sciencedirect.com
Q Dong, M Tong, X Yu, L Wang, J Ao… - Journal of Medicinal …, 2023 - ACS Publications
… of the starting material 2-methyl-3-biphenylmethanol with methanesulfonyl chloride, … 2-methoxy-3-pyridinecarboxaldehyde with 2-methyl-3-biphenylmethanol. Aglycones A1–A7 …
Number of citations: 3 pubs.acs.org
S Narva, X Xiong, X Ma, Y Tanaka, Y Wu, W Zhang - ACS omega, 2020 - ACS Publications
… To a solution of 2-methyl-3-biphenylmethanol (1) (4.0 g, 20.17 mmol), triphenylphosphine (5.8 g, 22.19 mmol), and 2,4-dihydroxybenzaldehyde (3.06 g, 22.19 mmol) in dry …
Number of citations: 6 pubs.acs.org
EK Robinson - 2023 - search.proquest.com
The ecological role of chironomids has been described as an abundant and ubiquitous prey item for not only aquatic species, but terrestrial and avian species as well. Global use of …
Number of citations: 3 search.proquest.com
خورشیدی, جلال, شایگان فر, باباخانی - فرآیند و کارکرد گیاهی, 2022‎ - jispp.iut.ac.ir
بیکرت مان هرامش هقاس لگ گرب 60/1 10/0 31/6 113 81/8 α-thujene 6 13/3 31/6 61/1 133 18/8 α-pinene 1 33/1 86/1 16/1 381 33/8 sabinene 8 11/1 66/6 11/1 310 01/1 β-pinene 1 …‎
Number of citations: 2 jispp.iut.ac.ir

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